molecular formula C24H27NaO8 B12421186 Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt-MOQ

Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt-MOQ

Cat. No.: B12421186
M. Wt: 470.5 g/mol
InChI Key: NZCQARKDIGTAAQ-VNWPUTLUSA-M
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Description

Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt is a derivative of Equilin, which is one of the estrogens present in the mixture of estrogens isolated from horse urine and marketed as Premarin. This compound is labeled with deuterium (d4), which makes it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt involves the glucuronidation of Equilin-d4. The process typically includes the following steps:

    Activation of Equilin-d4: Equilin-d4 is activated using a suitable activating agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Glucuronidation: The activated Equilin-d4 is then reacted with Beta-D-Glucuronic acid in the presence of a base such as triethylamine (TEA) to form Equilin-d4 3-O-Beta-D-Glucuronide.

    Sodium Salt Formation: The final step involves the conversion of the glucuronide to its sodium salt form by reacting it with sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of Equilin-d4 are activated using industrial-grade DCC and DMAP.

    Mass Glucuronidation: The activated Equilin-d4 is then glucuronidated using Beta-D-Glucuronic acid in large reactors.

    Sodium Salt Conversion: The glucuronide is converted to its sodium salt form using industrial-grade NaOH.

Chemical Reactions Analysis

Types of Reactions

Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: NaOCH3 in methanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of Equilin-d4.

    Reduction: Formation of reduced derivatives of Equilin-d4.

    Substitution: Formation of substituted derivatives of Equilin-d4.

Scientific Research Applications

Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt has a wide range of scientific research applications:

    Chemistry: Used as a labeled compound in various chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in biological studies to understand the metabolism and biotransformation of estrogens.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of estrogenic compounds.

    Industry: Applied in the development of new drugs and therapeutic agents targeting estrogen receptors.

Mechanism of Action

The mechanism of action of Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt involves its interaction with estrogen receptors. The compound binds to estrogen receptors, leading to the activation of estrogen-responsive genes. This interaction triggers various cellular pathways, including the regulation of gene expression, cell proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Equilin 3-O-Beta-D-Glucuronide Sodium Salt: The non-deuterated form of the compound.

    Estrone 3-O-Beta-D-Glucuronide Sodium Salt: Another estrogenic compound with similar glucuronidation.

    Estradiol 3-O-Beta-D-Glucuronide Sodium Salt: A glucuronidated form of estradiol.

Uniqueness

Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt is unique due to its deuterium labeling, which makes it particularly useful in isotope-labeled studies. This labeling allows for precise tracking and analysis in various research applications, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C24H27NaO8

Molecular Weight

470.5 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C24H28O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3-5,10,14,16,18-21,23,26-28H,2,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,16+,18+,19+,20-,21+,23-,24+;/m1./s1/i3D,7D2,10D;

InChI Key

NZCQARKDIGTAAQ-VNWPUTLUSA-M

Isomeric SMILES

[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)[2H].[Na+]

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C1CCC2=O.[Na+]

Origin of Product

United States

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